SX-682 - 1648843-04-2

SX-682

Catalog Number: EVT-282867
CAS Number: 1648843-04-2
Molecular Formula: C19H14BF4N3O4S
Molecular Weight: 467.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SX-682 is an orally bioavailable, selective, and reversible antagonist of CXCR1 and CXCR2. [] This compound plays a crucial role in scientific research, particularly in oncology and immunology, for its ability to modulate the tumor microenvironment and influence immune responses. SX-682 inhibits the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, enhancing the efficacy of T cell-based immunotherapies. [] It's important to note that this report focuses solely on the scientific research applications of SX-682 and excludes information related to drug use, dosage, or potential side effects.

Future Directions
  • Clinical Trials and Development: Continued clinical trials are essential to validate the safety and efficacy of SX-682 in human cancer patients. [, , ]
  • Combination Therapies: Exploring the synergistic potential of SX-682 with other immunotherapies, targeted therapies, or chemotherapy holds promise for developing more effective cancer treatments. [, ]
  • Biomarker Identification: Identifying predictive biomarkers will be crucial in selecting patients who are most likely to benefit from SX-682 treatment. [, ]

CXCL3

Compound Description: CXCL3, also known as chemokine (C-X-C motif) ligand 3, is a chemokine that signals through the CXCR2 receptor [, ]. It plays a role in attracting and activating neutrophils. In the context of cancer, CXCL3 has been implicated in promoting tumor progression and immune suppression.

Relevance: CXCL3 is directly related to SX-682 because it acts as a ligand for the CXCR2 receptor, which SX-682 targets [, ]. Elevated CXCL3 levels, often driven by oncogenic signaling pathways like KRAS, contribute to the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. SX-682, by inhibiting CXCR2, aims to block the effects of CXCL3-mediated MDSC recruitment and improve anti-tumor immunity.

CXCL1

Compound Description: CXCL1, also known as chemokine (C-X-C motif) ligand 1 or GRO-alpha, is another chemokine that signals through both CXCR1 and CXCR2 receptors []. Like CXCL3, it plays a role in neutrophil recruitment and activation.

Relevance: CXCL1's relevance to SX-682 stems from its ability to activate both CXCR1 and CXCR2, both of which are targets of SX-682 []. By inhibiting these receptors, SX-682 aims to disrupt the signaling pathways initiated by CXCL1, thereby reducing the recruitment of MDSCs to the tumor microenvironment and enhancing the effectiveness of immunotherapies.

CXCL5

Compound Description: CXCL5, also known as chemokine (C-X-C motif) ligand 5 or epithelial-derived neutrophil-activating peptide 78 (ENA-78), is a chemokine that primarily signals through the CXCR2 receptor []. It is involved in neutrophil activation and chemotaxis.

Relevance: Similar to CXCL1 and CXCL3, CXCL5 is relevant to SX-682 because it activates CXCR2, a key target of SX-682 []. By inhibiting CXCR2, SX-682 can potentially disrupt CXCL5-mediated signaling, reducing the infiltration of MDSCs into the tumor microenvironment and enhancing anti-tumor immune responses.

Nivolumab

Compound Description: Nivolumab is a monoclonal antibody that acts as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor []. It blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), which are often overexpressed on tumor cells to evade immune surveillance. This blockade enhances the anti-tumor activity of T cells.

Relevance: While not structurally related to SX-682, nivolumab holds significant relevance as it is being investigated in combination with SX-682 for the treatment of various cancers, including colorectal cancer []. The rationale behind this combination therapy is that SX-682's ability to reduce MDSC infiltration into the tumor microenvironment could synergize with nivolumab's immune checkpoint inhibition, leading to a more robust and effective anti-tumor response.

M7824

Compound Description: M7824 is a bifunctional fusion protein that combines a TGF-β receptor II (TGFβRII) "trap" with an anti-PD-L1 antibody []. This dual mechanism of action allows it to simultaneously block both TGF-β and PD-L1 signaling pathways, which are known to contribute to immune suppression in the tumor microenvironment.

Relevance: M7824 is relevant to SX-682 in the context of developing multimodal cancer immunotherapy approaches []. The combination of SX-682's ability to inhibit MDSC recruitment with M7824's dual blockade of TGF-β and PD-L1 pathways holds promise for enhancing anti-tumor immunity and improving treatment outcomes in various cancers.

Overview

SX-682, chemically known as 1648843-04-2, is a small molecule inhibitor that targets the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2). It is primarily studied for its potential therapeutic applications in oncology, particularly in enhancing the efficacy of immunotherapies by modulating immune cell trafficking. The compound has garnered attention due to its ability to inhibit myeloid-derived suppressor cell (MDSC) trafficking, which is often associated with tumor progression and immune evasion.

Source and Classification

SX-682 is classified as a thiopyrimidinecarboxamide derivative. It is synthesized through a series of chemical reactions designed to form its core structure and introduce functional groups that enhance its biological activity. The compound's development is rooted in the need for effective cancer therapies that can counteract the immunosuppressive tumor microenvironment.

Synthesis Analysis

Methods and Technical Details

The synthesis of SX-682 involves multiple steps, beginning with the formation of its core structure through specific chemical reactions. Key steps include:

  1. Core Structure Formation: A multi-step reaction sequence is employed to create the foundational structure of SX-682.
  2. Functionalization: This step introduces various chemical groups that enhance the compound's inhibitory activity against CXCR1 and CXCR2.
  3. Purification and Characterization: The final product undergoes rigorous purification processes to ensure high purity and potency, followed by characterization techniques such as NMR and mass spectrometry to confirm structural integrity.

Industrial production methods focus on scaling up these synthetic routes while optimizing reaction conditions like temperature, pressure, and solvent choice to maximize yield and minimize impurities.

Molecular Structure Analysis

Structure and Data

SX-682 features a complex molecular structure characterized by a thiopyrimidine core. The specific arrangement of atoms within the molecule contributes to its ability to bind effectively to CXCR1 and CXCR2 receptors. Detailed structural data can be derived from computational modeling studies, which provide insights into the spatial configuration of the molecule and its interaction with target receptors.

Chemical Reactions Analysis

Reactions and Technical Details

SX-682 participates in several chemical reactions that modify its structure for enhanced activity:

  • Oxidation: Under certain conditions, SX-682 can be oxidized to form various derivatives that may retain or enhance its pharmacological properties.
  • Reduction: Reduction reactions can alter the chemical structure, potentially impacting its inhibitory efficacy.
  • Substitution: Substitution reactions allow for the introduction of different functional groups into SX-682, which can further optimize its activity against targeted receptors .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents including halogens.

Mechanism of Action

Process and Data

The primary mechanism of action of SX-682 involves allosteric inhibition of CXCR1 and CXCR2. By binding to these receptors, SX-682 disrupts their signaling pathways, which are crucial for MDSC trafficking into tumors. This inhibition leads to enhanced infiltration and activation of immune cells, such as natural killer cells, thereby improving anti-tumor responses . Studies have demonstrated that treatment with SX-682 results in decreased accumulation of immunosuppressive MDSCs within tumors, contributing to a more favorable immune environment for therapeutic interventions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SX-682 possesses distinct physical and chemical properties that are relevant for its application in therapeutic settings:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary depending on pH.
  • Stability: Stability under various environmental conditions is critical for storage and formulation; studies indicate it maintains integrity under standard laboratory conditions.

These properties are essential for understanding how SX-682 behaves in biological systems and how it can be effectively administered .

Applications

Scientific Uses

SX-682 has significant potential in various scientific applications:

Properties

CAS Number

1648843-04-2

Product Name

SX-682

IUPAC Name

[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid

Molecular Formula

C19H14BF4N3O4S

Molecular Weight

467.2 g/mol

InChI

InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28)

InChI Key

SDUDZBCEHIZMFZ-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O

Solubility

Soluble in DMSO

Synonyms

SX-682; SX 682; SX682.

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.